(R)-2-Amino-3-(thiophen-3-yl)propanoic acid (R)-2-Amino-3-(thiophen-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 152612-27-6
VCID: VC1983672
InChI: InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
SMILES: C1=CSC=C1CC(C(=O)O)N
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

CAS No.: 152612-27-6

Cat. No.: VC1983672

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid - 152612-27-6

Specification

CAS No. 152612-27-6
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name (2R)-2-amino-3-thiophen-3-ylpropanoic acid
Standard InChI InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Standard InChI Key VOIZSAUUYAGTMS-ZCFIWIBFSA-N
Isomeric SMILES C1=CSC=C1C[C@H](C(=O)O)N
SMILES C1=CSC=C1CC(C(=O)O)N
Canonical SMILES C1=CSC=C1CC(C(=O)O)N

Introduction

Chemical Structure and Properties

Structural Characteristics

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid features an amino acid scaffold with a thiophene ring attached at the 3-position. The compound maintains the standard carboxylic acid and amino groups characteristic of amino acids, while incorporating the thiophene heterocycle as a side chain. The specific configuration at the chiral center (R) is critical for its biochemical properties and potential interactions with biological systems .

The molecular structure can be represented by the following chemical identifiers:

ParameterValue
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
IUPAC Name(2R)-2-amino-3-thiophen-3-ylpropanoic acid
InChIInChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
SMILESC1=CSC=C1CC@HN

Physical and Chemical Properties

The physical and chemical properties of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid are essential for understanding its behavior in various chemical and biological environments. These properties influence its solubility, stability, and reactivity patterns .

PropertyValue
Physical AppearanceCrystalline solid
XLogP3-AA-1.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass171.03539970 Da
Topological Polar Surface AreaApproximately 63.3 Ų

The compound's moderately negative XLogP3-AA value (-1.7) indicates a hydrophilic nature, suggesting good solubility in aqueous environments. This property, combined with its hydrogen bonding capabilities (2 donors and 4 acceptors), influences its interactions with biological macromolecules and affects its pharmacokinetic profile .

Alternative Forms and Salts

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is commonly available in its free form as well as its hydrochloride salt, which offers improved stability and solubility for certain applications .

Salt FormMolecular FormulaMolecular WeightCAS Number
Free BaseC7H9NO2S171.22 g/mol152612-27-6
HydrochlorideC7H10ClNO2S207.68 g/mol152612-26-5

The hydrochloride salt typically appears as a white to off-white crystalline powder with a faint characteristic odor. It has a melting point range of approximately 180-190°C and tends to decompose at higher temperatures rather than boil. This salt form exhibits moderate solubility in water and polar organic solvents like methanol but remains insoluble in non-polar solvents such as hexane .

Synthesis Methods

The synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid typically involves multi-step organic synthesis techniques designed to ensure the formation of the desired stereoisomer. Several approaches have been documented in the literature, with asymmetric synthesis being particularly important for obtaining the compound with high enantiomeric purity.

Common synthetic strategies include:

  • Asymmetric synthesis using chiral catalysts to control the stereochemical outcome

  • Resolution of racemic mixtures to isolate the (R)-enantiomer

  • Enzymatic methods leveraging the selectivity of biocatalysts

  • Chiral auxiliary-based approaches to direct the stereochemistry

The selection of a specific synthetic route depends on various factors including desired yield, enantiomeric purity requirements, scalability considerations, and available starting materials. For industrial or large-scale production, factors such as cost-effectiveness, environmental impact, and process safety also influence the choice of synthetic method.

Applications and Biological Activity

Pharmaceutical Applications

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid and its hydrochloride salt serve primarily as chiral building blocks in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound's chirality ensures stereospecific reactions, which is critical in medicinal chemistry where stereochemistry can significantly impact biological activity .

The compound finds applications in the development of drugs targeting various conditions, though specific therapeutic areas remain underexplored in the published literature. As a non-proteinogenic amino acid, it can be incorporated into peptides and peptidomimetics to modify their properties, potentially improving stability against enzymatic degradation or enhancing binding affinity to biological targets .

Comparison with Related Compounds

Understanding the relationship between (R)-2-Amino-3-(thiophen-3-yl)propanoic acid and structurally similar compounds provides valuable context for its properties and potential applications. Several related compounds merit comparison:

CompoundKey DifferencesSimilarities
(R)-3-Amino-3-(thiophen-2-yl)propanoic acidThiophene connected at 2-position; amino group at β-positionSame molecular formula; contains thiophene ring
(R)-2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acidContains indole instead of thiophene; additional methyl groupSame amino acid backbone; (R)-stereochemistry
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acidContains trifluoroacetyl group; different functionalization of amino groupSame thiophene position; propanoic acid structure

The position of the thiophene substitution (2- vs. 3-position) can significantly affect the compound's three-dimensional structure and consequently its biological interactions. Similarly, modifications to the amino acid backbone, such as shifting the amino group from the α- to β-position, alter the compound's chemical reactivity and potential for incorporation into peptides .

Research Directions and Future Perspectives

Research on (R)-2-Amino-3-(thiophen-3-yl)propanoic acid is still developing, with several promising directions for future investigation:

  • Exploration of its potential as a building block for novel peptide-based therapeutics

  • Investigation of its role in creating peptidomimetics with improved pharmacokinetic profiles

  • Assessment of its structure-activity relationships when incorporated into larger molecular scaffolds

  • Development of more efficient and environmentally friendly synthesis methods

  • Evaluation of its specific interactions with biological targets

The compound's unique structural features, particularly the combination of a chiral amino acid with a thiophene heterocycle, suggest potential applications that extend beyond traditional amino acid chemistry. As research in medicinal chemistry and drug development continues to advance, further exploration of this compound's properties and applications will likely yield valuable insights .

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